2-(Difluoromethyl)-1,3-dimethylbenzene
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Overview
Description
2-(Difluoromethyl)-1,3-dimethylbenzene is an organic compound characterized by the presence of a difluoromethyl group attached to a benzene ring substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of 1,3-dimethylbenzene using difluoromethylating reagents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often require the presence of a catalyst and may involve metal-based methods for efficient transfer of the CF₂H group .
Industrial Production Methods: Industrial production of this compound may utilize large-scale difluoromethylation processes, leveraging advancements in metal-based catalysis and radical chemistry to achieve high yields and purity . The precise control of reaction conditions, such as temperature and pressure, is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-1,3-dimethylbenzene can undergo various chemical reactions, including:
Reduction: Reduction reactions may target the difluoromethyl group or other substituents on the benzene ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed: The major products formed from
Properties
Molecular Formula |
C9H10F2 |
---|---|
Molecular Weight |
156.17 g/mol |
IUPAC Name |
2-(difluoromethyl)-1,3-dimethylbenzene |
InChI |
InChI=1S/C9H10F2/c1-6-4-3-5-7(2)8(6)9(10)11/h3-5,9H,1-2H3 |
InChI Key |
DOQSLWUXTVTARZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(F)F |
Origin of Product |
United States |
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